molecular formula C31H42N2O6 B5112936 N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dimethoxybenzamide)

N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dimethoxybenzamide)

Cat. No. B5112936
M. Wt: 538.7 g/mol
InChI Key: FUOILINTOZKZIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-(Methylenedi-4,1-cyclohexanediyl)bis(3,4-dimethoxybenzamide), commonly known as MCDB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MCDB is a white crystalline powder that is soluble in organic solvents and is used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of MCDB is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. MCDB has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MCDB has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells. MCDB has also been shown to increase the levels of glutathione, an important antioxidant in the body. In addition, MCDB has been found to reduce the levels of pro-inflammatory cytokines in animal models.

Advantages and Limitations for Lab Experiments

MCDB has several advantages for laboratory experiments. It is a relatively stable compound that can be easily synthesized in a laboratory setting. MCDB is also soluble in organic solvents, making it easy to work with in experiments. However, one limitation of MCDB is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.

Future Directions

There are several future directions for the research on MCDB. One area of interest is the development of MCDB-based drugs for the treatment of cancer and other diseases. Another area of research is the investigation of the mechanism of action of MCDB, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of MCDB in humans.

Synthesis Methods

MCDB can be synthesized by the reaction of 3,4-dimethoxybenzoyl chloride with cyclohexane-1,4-diamine in the presence of triethylamine. The resulting product is then reacted with formaldehyde to obtain MCDB. The synthesis process of MCDB is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

MCDB has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties. MCDB has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to reduce inflammation and oxidative stress in animal models.

properties

IUPAC Name

N-[4-[[4-[(3,4-dimethoxybenzoyl)amino]cyclohexyl]methyl]cyclohexyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42N2O6/c1-36-26-15-9-22(18-28(26)38-3)30(34)32-24-11-5-20(6-12-24)17-21-7-13-25(14-8-21)33-31(35)23-10-16-27(37-2)29(19-23)39-4/h9-10,15-16,18-21,24-25H,5-8,11-14,17H2,1-4H3,(H,32,34)(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOILINTOZKZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCC(CC2)CC3CCC(CC3)NC(=O)C4=CC(=C(C=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-(methanediyldicyclohexane-4,1-diyl)bis(3,4-dimethoxybenzamide)

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